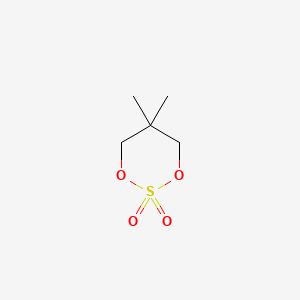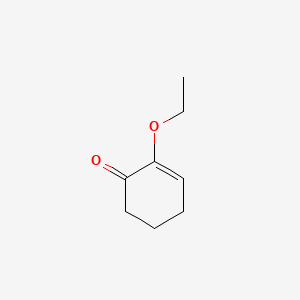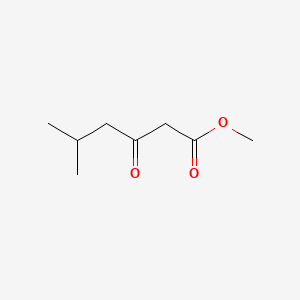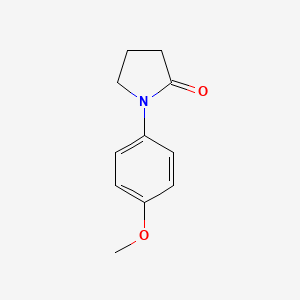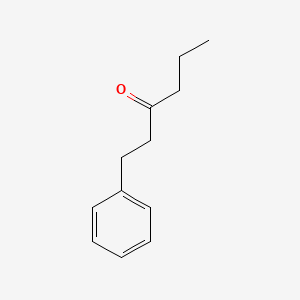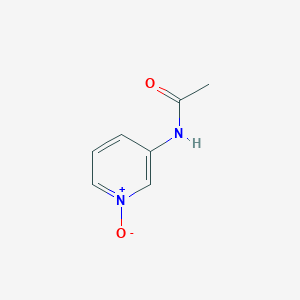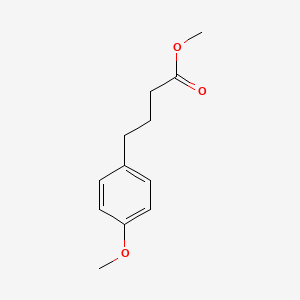
Methyl 4-(4-methoxyphenyl)butanoate
Übersicht
Beschreibung
Methyl 4-(4-methoxyphenyl)butanoate, also known as 4-methoxybenzyl butanoate, is a chemical compound used in a variety of scientific research applications. It is an organic ester with a molecular weight of 184.2 g/mol and a melting point of -20 °C. It is a colorless, non-flammable liquid with a faint, aromatic odor. Its boiling point is 258°C. It is soluble in water, methanol, ethanol, and other organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
Methyl 4-(4-methoxyphenyl)butanoate has diverse applications in chemical synthesis and transformations. It has been used in the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of the compound LY518674. An organic solvent-free process has been developed for this purpose, highlighting its role in environmentally-friendly chemical processes (Delhaye et al., 2006).
In Chemical Reactions
The compound is involved in nucleophilic substitution and elimination reactions. Studies on 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions provide insights into the reaction mechanisms and product yields of these processes (Toteva & Richard, 1996).
Pharmaceutical and Aroma Compound Synthesis
Methyl 4-(4-methoxyphenyl)butanoate is a precursor in the synthesis of pharmaceutical and aroma compounds. A notable example is its role in continuous flow strategies for generating 4-aryl-2-butanone derivatives, including nabumetone, an anti-inflammatory drug, and raspberry ketone, a popular aroma compound (Viviano et al., 2011).
Analytical Chemistry
In analytical chemistry, derivatives of methyl 4-(4-methoxyphenyl)butanoate have been used as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in sensitive detection methods (Gatti et al., 1990).
Photoreactions and Synthesis
The compound is also relevant in photochemical reactions, contributing to the synthesis of chromones and other related compounds. These photoreactions have practical applications in creating chromone precursors, which are valuable in various chemical syntheses (Álvaro et al., 1987).
Intermediate in Biologically Active Compounds
Methyl 4-(4-methoxyphenyl)butanoate serves as an intermediate in synthesizing biologically active compounds, such as ACE inhibitors. Its versatility in chemical reactions underscores its importance in medicinal chemistry (Zhang et al., 2009).
Eigenschaften
IUPAC Name |
methyl 4-(4-methoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZIYDSIDIJXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174672 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methoxyphenyl)butanoate | |
CAS RN |
20637-08-5 | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Methoxyphenyl)butanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

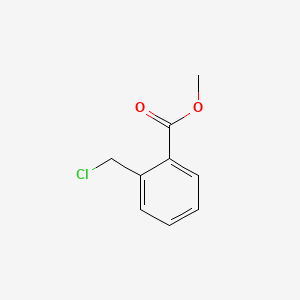
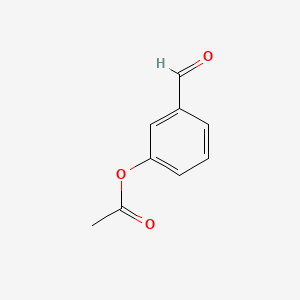
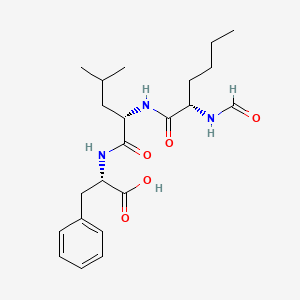
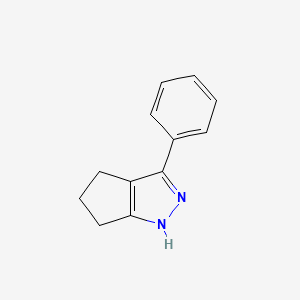
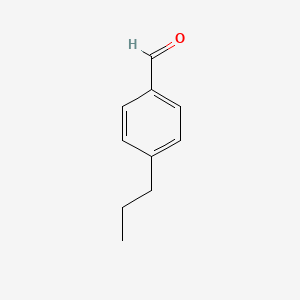
![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)
